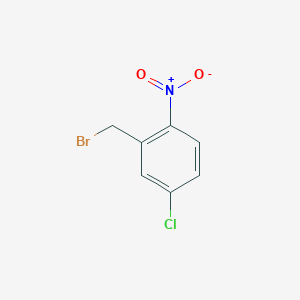
2-(Bromomethyl)-4-chloro-1-nitrobenzene
概要
説明
2-(Bromomethyl)-4-chloro-1-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Bromomethyl)-4-chloro-1-nitrobenzene is an organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H6BrClN2O2
- Molecular Weight : 233.49 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which may contribute to oxidative stress and cellular damage. This compound has been studied for its potential as an anticancer agent, with mechanisms involving:
- Induction of apoptosis in cancer cells.
- Inhibition of specific enzymes related to tumor growth.
- Generation of reactive oxygen species (ROS), leading to oxidative damage.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in antibiotic development. |
| Anticancer | Shown to inhibit the proliferation of certain cancer cell lines in vitro. |
| Cytotoxicity | Induces cytotoxic effects in human cell lines, suggesting a mechanism for cancer treatment. |
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial properties of various nitrobenzene derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The compound's efficacy was attributed to its structural features, which enhance membrane permeability and disrupt cellular functions.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. Mechanistic investigations revealed that the compound activates caspase pathways leading to programmed cell death. Additionally, it was found to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair.
Cytotoxic Effects
Research published in toxicology journals highlighted the cytotoxic effects of this compound on normal human fibroblast cells. The compound exhibited dose-dependent toxicity, with higher concentrations resulting in increased cell death and oxidative stress markers.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparative analysis with similar compounds was performed:
| Compound | Antimicrobial Activity | Anticancer Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | High | High |
| 4-Chloro-1-nitrobenzene | Low | Moderate | Moderate |
| 3-Bromomethyl-5-chloro-1-nitrobenzene | High | Low | Low |
特性
IUPAC Name |
2-(bromomethyl)-4-chloro-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAYQRXZTHPSEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497559 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31577-25-0 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














